(Hept-6-yne-1-sulfonyl)benzene
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Overview
Description
(Hept-6-yne-1-sulfonyl)benzene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a benzene ring and a hept-6-yne chain. This compound belongs to the class of sulfones, which are known for their versatility in synthetic chemistry and their presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-yne-1-sulfonyl)benzene typically involves the halosulfonylation of alkynes. This method is favored due to its efficiency and the ability to produce highly substituted alkenes in a one-pot manner without the need for intermediate isolation . The reaction conditions often involve the use of halogenating agents and sulfonyl chlorides under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale halosulfonylation processes, utilizing readily available and inexpensive starting materials. The process is designed to be cleaner and more environmentally friendly compared to traditional methods that rely on multi-step sequences .
Chemical Reactions Analysis
Types of Reactions: (Hept-6-yne-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(Hept-6-yne-1-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and functional materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hept-6-yne-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
(Hept-6-yne-1-sulfonyl)chloride: A related compound with a chloride group instead of a benzene ring.
β-Halovinyl sulfones: Compounds with similar sulfonyl groups but different alkyne chains.
Uniqueness: (Hept-6-yne-1-sulfonyl)benzene is unique due to its combination of a benzene ring and a hept-6-yne chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
61772-06-3 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
hept-6-ynylsulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |
InChI Key |
XPDDFAJWPCTYAG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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